molecular formula C10H4Br2Cl2O B12542334 6,7-Dibromo-5,8-dichloro-1,4-dihydro-1,4-epoxynaphthalene CAS No. 144474-61-3

6,7-Dibromo-5,8-dichloro-1,4-dihydro-1,4-epoxynaphthalene

Cat. No.: B12542334
CAS No.: 144474-61-3
M. Wt: 370.85 g/mol
InChI Key: QSGJLBMGBNRJJL-UHFFFAOYSA-N
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Description

6,7-Dibromo-5,8-dichloro-1,4-dihydro-1,4-epoxynaphthalene is a chemical compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of bromine and chlorine atoms attached to the naphthalene ring, along with an epoxide group. It is used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dibromo-5,8-dichloro-1,4-dihydro-1,4-epoxynaphthalene typically involves the bromination and chlorination of naphthalene derivatives. One common method involves the nitration of 2,3-dibromonaphthalene to yield 2,3-dibromo-5-nitronaphthalene. This intermediate is then subjected to sequential reduction, diazotisation, hydrolysis, and oxidation with Fremy’s salt to produce 6,7-dibromo-1,4-naphthoquinone. The final step involves the epoxidation of the naphthoquinone to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dibromo-5,8-dichloro-1,4-dihydro-1,4-epoxynaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the epoxide group to a diol.

    Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Fremy’s salt is commonly used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Diol derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

6,7-Dibromo-5,8-dichloro-1,4-dihydro-1,4-epoxynaphthalene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,7-dibromo-5,8-dichloro-1,4-dihydro-1,4-epoxynaphthalene involves its interaction with molecular targets such as enzymes and receptors. The epoxide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The bromine and chlorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dibromo-5,8-dichloro-1,4-dihydro-1,4-epoxynaphthalene is unique due to the presence of both bromine and chlorine atoms along with an epoxide group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

144474-61-3

Molecular Formula

C10H4Br2Cl2O

Molecular Weight

370.85 g/mol

IUPAC Name

4,5-dibromo-3,6-dichloro-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene

InChI

InChI=1S/C10H4Br2Cl2O/c11-7-8(12)10(14)6-4-2-1-3(15-4)5(6)9(7)13/h1-4H

InChI Key

QSGJLBMGBNRJJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C3=C(C1O2)C(=C(C(=C3Cl)Br)Br)Cl

Origin of Product

United States

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